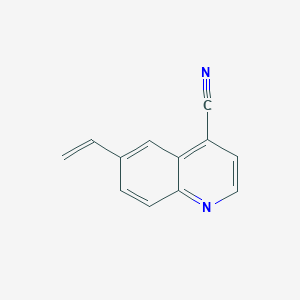

6-Vinylquinoline-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8N2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

6-ethenylquinoline-4-carbonitrile |

InChI |

InChI=1S/C12H8N2/c1-2-9-3-4-12-11(7-9)10(8-13)5-6-14-12/h2-7H,1H2 |

InChI Key |

ARMFRDFZCCDZJT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC2=C(C=CN=C2C=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Vinylquinoline 4 Carbonitrile

Brønsted Acid Catalysis in Vinylquinoline Reactions

Brønsted acid catalysis represents a fundamental approach in organic synthesis. In the context of quinoline (B57606) synthesis, particularly through the Friedländer annulation, Brønsted acids play a pivotal role. nih.govresearchgate.net This reaction typically involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, catalyzed by an acid. researchgate.net

Recent research has focused on the development of highly efficient and environmentally benign Brønsted acid catalytic systems. For instance, 4-toluenesulfonic acid has been identified as an effective catalyst for the synthesis of polysubstituted quinolines under mild conditions. figshare.com Furthermore, the use of heterogeneous Brønsted acid catalysts, such as sulfonic acid-functionalized graphitic carbon nitride (g-C3N4-SO3H), has shown remarkable catalytic activity and recyclability in the Friedländer synthesis. nih.govresearchgate.net The Brønsted acid sites on the catalyst facilitate the crucial condensation and subsequent cyclization steps, leading to the formation of the quinoline ring. nih.gov

The general mechanism involves the protonation of the carbonyl group of the β-ketoester or ketone, which enhances its electrophilicity and promotes the initial condensation with the 2-aminoaryl ketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the final quinoline product. The efficiency of the catalyst is often correlated with its acid strength and the accessibility of the catalytic sites. nih.gov

Transition Metal-Catalyzed Reactions (e.g., Palladium Catalysis)

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, including quinoline derivatives. mdpi.comacs.org Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of the vinyl group onto the quinoline scaffold.

One of the key strategies involves the C-H functionalization of the quinoline ring. mdpi.comacs.org This approach allows for the direct coupling of a vinyl source with a pre-existing quinoline core, offering an atom-economical and step-efficient pathway. The regioselectivity of these reactions is a critical aspect, and researchers have developed various directing groups and catalytic systems to control the site of functionalization. mdpi.comacs.org

For instance, palladium-catalyzed Heck-type reactions can be employed to couple a vinyl halide with a quinoline derivative. The use of specialized ligands and additives is often necessary to achieve high yields and stereoselectivity. youtube.comcolab.ws Modern advancements in palladium catalysis focus on developing more sustainable methods, such as using water as a solvent and employing highly active catalysts at very low loadings (ppm levels), which minimizes metal contamination in the final product. youtube.com

| Catalyst System | Reactants | Key Features |

| Pd(OAc)2 / Ligand | 6-Haloquinoline, Vinylating agent | Cross-coupling reaction |

| Palladium Nanoparticles | 6-Haloquinoline, Vinylating agent | Heterogeneous catalysis, recyclable |

Photoredox and Copper Co-Catalysis for Vinylquinoline Functionalization

The merger of photoredox catalysis with transition metal catalysis has emerged as a powerful strategy for organic synthesis, enabling reactions under mild conditions with visible light as the energy source. researchgate.net Copper, being an abundant and less toxic metal, has garnered significant attention in this area. beilstein-journals.org The combination of a photocatalyst and a copper catalyst can facilitate a wide range of transformations, including the functionalization of quinolines. nih.govrsc.org

In this dual catalytic system, the photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process, generating radical intermediates. The copper catalyst can then engage in cross-coupling with these radicals. This approach has been successfully applied to the C-H functionalization of heterocycles. nih.gov For example, copper-catalyzed methods have been developed for the alkenylation of quinoline N-oxides with vinyl arenes. researchgate.net The reaction proceeds through the generation of an alkyl copper species which then attacks the quinoline N-oxide. researchgate.net

The synergy between the photocatalyst and the copper catalyst allows for the activation of otherwise unreactive C-H bonds under mild conditions. researchgate.net This methodology offers a promising avenue for the introduction of a vinyl group at specific positions of the quinoline ring.

| Catalysis Type | Key Features |

| Photoredox/Copper Co-catalysis | Mild reaction conditions, visible light driven, radical-mediated |

Reaction Chemistry and Mechanistic Investigations of 6 Vinylquinoline 4 Carbonitrile

Cycloaddition Reactions Involving Vinylquinoline Moieties

The vinyl group appended to the quinoline (B57606) scaffold of 6-vinylquinoline-4-carbonitrile serves as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This provides a powerful tool for the construction of complex, fused-ring systems.

Stereoselectivity Studies in Diels-Alder Reactions (e.g., Exo- and Endo-Selectivity)

The stereochemical outcome of Diels-Alder reactions involving vinylquinoline derivatives is a critical area of study, with the formation of endo and exo products being of particular interest. In the context of reactions with cyclic dienes, the dienophile can approach the diene in two main orientations. The endo approach, where the electron-withdrawing group of the dienophile is oriented towards the diene's π-system, is often kinetically favored due to secondary orbital interactions. Conversely, the exo product is typically more thermodynamically stable. wikipedia.orgyoutube.com

For vinylazaarenes, including derivatives similar to this compound, the stereoselectivity of the Diels-Alder reaction can be influenced by various factors, including the nature of the diene and the reaction conditions. nih.govnih.gov For instance, in uncatalyzed Diels-Alder reactions of N-alkoxycarbonyl-1,2-dihydropyridines with dienophiles like styrene (B11656) and methyl vinyl ketone, alkyl substitution on the diene was found to kinetically favor the formation of 7-endo isomers. nih.gov Theoretical calculations have been employed to predict the favored isomers, with different levels of theory providing varying degrees of accuracy. nih.gov For example, while RHF/3-21G() calculations could predict the favored endo-phenyl isomers in reactions with styrene, the B3LYP/6-31G level of theory was more successful in predicting the endo addition of methyl vinyl ketone to certain dihydropyridines. nih.gov

The endo/exo selectivity in Diels-Alder reactions of o-quinodimethanes has also been rationalized through computational studies, highlighting the roles of solvation effects and steric interactions in determining the product distribution. researchgate.net Furthermore, studies on strained cyclic allenes in Diels-Alder reactions have revealed a strong preference for the endo adduct, a selectivity that has proven valuable in synthetic applications. nih.gov

Catalytic Effects on Reaction Pathways and Selectivity

The use of catalysts in Diels-Alder reactions involving vinylquinoline moieties can dramatically influence reaction rates, yields, and stereoselectivity. Lewis acids are particularly effective in this regard, as they can coordinate to the nitrogen atom of the quinoline ring or the cyano group, thereby lowering the LUMO of the dienophile and accelerating the reaction. nih.govias.ac.innih.gov

In addition to Lewis acids, organocatalysis has emerged as a powerful strategy for enantioselective Diels-Alder reactions. acs.orgprinceton.edunih.gov An unprecedented organocatalytic enantioselective [4+2] cycloaddition of vinylquinolines with dienals has been achieved through the synergistic activation with CH3SO3H and a chiral aminocatalyst, yielding valuable chiral quinoline architectures with high enantioselectivities. acs.org This highlights the potential for developing highly selective and efficient methods for the synthesis of complex molecules derived from this compound.

| Catalyst Type | Effect on Diels-Alder Reaction | Example | Reference |

| Lewis Acid (e.g., BF3·OEt2) | Increased reaction rate, yield, regioselectivity, and diastereoselectivity. | Promotion of cycloaddition of 6-fluoro-4-vinylquinoline with isoprene. | nih.govrsc.org |

| Organocatalyst (Chiral Amine/Acid) | High enantioselectivity in the cycloaddition of vinylquinolines with dienals. | Synergistic catalysis with CH3SO3H and a chiral aminocatalyst. | acs.org |

Reduction and Hydrogenation Chemistry of Unsaturated Quinoline Moieties

The presence of both a vinyl group and a quinoline ring system in this compound offers multiple sites for reduction and hydrogenation reactions. The selective reduction of one functionality over the other is a key synthetic challenge.

Selective hydrogenation of the quinoline ring to afford 1,2,3,4-tetrahydroquinolines can be achieved using various catalytic systems. Ruthenium nanoparticles immobilized on poly(4-vinylpyridine) have been shown to be efficient for this transformation under hydrogen pressure. nih.gov The catalytic activity is enhanced by polar solvents and the presence of additives like triethylamine (B128534) or acetic acid, suggesting an ionic mechanism. nih.gov Palladium catalysts supported on nitrogen-doped carbon have also demonstrated high activity and selectivity for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions. princeton.edu

Conversely, the selective hydrogenation of the vinyl group in the presence of the aromatic quinoline ring is also a possible transformation. Transfer hydrogenation using ammonia (B1221849) borane (B79455) catalyzed by cobalt(II) Schiff base complexes has been explored for the reduction of vinyl arenes. nih.gov While the reactivity of various substituted styrenes has been investigated, achieving high selectivity for the reduction of the vinyl group while leaving the quinoline ring and the nitrile group intact in this compound would depend on the specific catalyst and reaction conditions.

The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). youtube.comlibretexts.orglibretexts.org This reaction proceeds via nucleophilic addition of hydride to the carbon-nitrogen triple bond. libretexts.orglibretexts.org The selective reduction of the nitrile group in the presence of the vinyl and quinoline functionalities would require careful selection of the reducing agent and reaction conditions to avoid unwanted side reactions.

| Functional Group | Reagents and Conditions for Reduction/Hydrogenation | Product | Reference |

| Quinoline Ring | Ru nanoparticles on poly(4-vinylpyridine), H2 pressure | 1,2,3,4-Tetrahydroquinoline derivative | nih.gov |

| Quinoline Ring | Pd on nitrogen-doped carbon, H2 pressure | 1,2,3,4-Tetrahydroquinoline derivative | princeton.edu |

| Vinyl Group | Co(II) Schiff base complex, ammonia borane | Ethylquinoline derivative | nih.gov |

| Nitrile Group | LiAlH4 | Primary amine derivative | youtube.comlibretexts.orglibretexts.org |

Electrophilic and Nucleophilic Reactivity of Quinoline Carbonitrile Systems

The electronic properties of the quinoline ring, the vinyl group, and the carbonitrile functionality in this compound dictate its reactivity towards electrophiles and nucleophiles.

Electrophilic substitution reactions on the quinoline ring generally occur on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. uop.edu.pkquimicaorganica.orgyoutube.com Substitution typically takes place at the C-5 and C-8 positions due to the greater stability of the resulting cationic intermediates. quimicaorganica.org However, such reactions often require vigorous conditions. uop.edu.pk The presence of the electron-withdrawing cyano group at the 4-position is expected to further deactivate the pyridine ring towards electrophilic attack.

The vinyl group, being conjugated with the electron-deficient quinoline-4-carbonitrile (B1295981) system, is susceptible to nucleophilic attack. This is analogous to the reactivity of other electron-deficient vinylarenes and vinylpurines, which readily undergo nucleophilic addition reactions. researchgate.net The carbon atom of the vinyl group beta to the quinoline ring is the likely site of nucleophilic attack.

The nitrile group itself is a strong electrophile and can react with nucleophiles. youtube.comlibretexts.orglibretexts.orgopenstax.orgreddit.com Strong nucleophiles like Grignard reagents and organolithium compounds can add to the carbon-nitrogen triple bond to form imine anions, which can then be hydrolyzed to ketones. youtube.com The reaction of 4-quinazolinecarbonitrile (B1212267) with Grignard reagents has been reported, indicating the susceptibility of the nitrile group in similar heterocyclic systems to nucleophilic attack. nih.gov

| Reaction Type | Reactive Site | Expected Product | Reference |

| Electrophilic Substitution | C-5 and C-8 of the quinoline ring | Substituted quinoline derivative | uop.edu.pkquimicaorganica.orgyoutube.com |

| Nucleophilic Addition | Beta-carbon of the vinyl group | Adduct with the nucleophile | researchgate.net |

| Nucleophilic Addition | Carbon of the nitrile group | Ketone (after hydrolysis) or other adducts | youtube.comnih.gov |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction pathways and optimizing the synthesis of desired products. This often involves the detection and characterization of transient reaction intermediates.

In the context of Diels-Alder reactions, computational studies have been instrumental in elucidating the transition states and understanding the origins of stereoselectivity. nih.govnih.govrsc.org For Lewis acid-catalyzed reactions, it has been proposed that the acid coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction. nih.govnih.gov Detailed quantum chemical analyses have suggested that Lewis acids can also accelerate Diels-Alder reactions by reducing the Pauli repulsion between the reactants. nih.gov

The detection of radical intermediates has been reported in reactions involving quinoline N-oxides. acs.orgacs.org For instance, in the alkynylation of quinoline N-oxides, a phenylethynyl radical intermediate has been proposed, generated through the interaction of an acetylide anion with iron species from the milling equipment. acs.orgacs.org While this compound is not an N-oxide, this suggests that under certain conditions, radical pathways could be involved in its reactions, and techniques like radical trapping could be employed to detect such intermediates.

The direct observation and characterization of reaction intermediates often rely on spectroscopic techniques. While specific studies on this compound are not available, the general principles of mechanistic investigation in organic chemistry would apply. This could involve techniques such as low-temperature NMR spectroscopy to observe thermally unstable intermediates or mass spectrometry to detect and identify charged species formed during the reaction.

Theoretical and Computational Investigations of 6 Vinylquinoline 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of quinoline (B57606) derivatives. nih.govrsc.org These methods provide a framework for optimizing molecular structures and predicting a range of properties. nih.govnih.gov

Electronic Structure and Reactivity Descriptors

The electronic properties of molecules like 6-Vinylquinoline-4-carbonitrile are often described using Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Global reactivity descriptors, which can be derived from the energies of the FMOs, provide further quantitative measures of chemical reactivity. These descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

These descriptors are valuable for predicting how a molecule will interact with other chemical species. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile in reactions.

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of electrophilic power. |

This table presents the common formulas used to calculate various reactivity descriptors from HOMO and LUMO energies.

Conformational Landscape and Energetic Profiling

The presence of the vinyl group in this compound introduces conformational flexibility. Theoretical calculations can map the potential energy surface of the molecule to identify stable conformers and the energy barriers for their interconversion. rsc.org This involves rotating the vinyl group relative to the quinoline ring and calculating the energy at each step to locate the minima (stable conformers) and maxima (transition states). rsc.org

These studies are crucial for understanding the molecule's preferred three-dimensional structure, which in turn influences its physical and chemical properties. The relative energies of different conformers determine their population at a given temperature.

Reaction Mechanism Modeling and Transition State Analysis

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. nih.gov For a molecule like this compound, this could involve modeling its participation in various reactions, such as additions to the vinyl group or reactions involving the nitrile functionality.

By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed. Transition state theory can then be used to estimate reaction rates. nih.gov This type of analysis provides valuable insights into the feasibility and pathways of potential chemical transformations.

Computational Catalysis Studies

While specific computational catalysis studies on this compound are not extensively documented in the provided context, the principles of computational catalysis can be applied to understand how this molecule might interact with catalysts. nih.gov Theoretical models can be used to investigate the binding of the molecule to a catalyst's active site and to model the entire catalytic cycle. These studies can help in designing new catalysts or optimizing existing ones for reactions involving quinoline derivatives.

In Silico Approaches for Chemical Transformations

In silico methods, which encompass a broad range of computational techniques, are increasingly used to predict the outcomes of chemical transformations and to screen for potential applications of molecules. researchgate.netnih.gov For this compound, these approaches could be used to predict its behavior in various chemical environments or to identify potential biological activities through molecular docking simulations. researchgate.netnih.gov These computational screening methods can accelerate the discovery of new applications for chemical compounds by prioritizing experimental work. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Vinylquinoline-4-carbonitrile, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis of quinoline-carbonitrile derivatives typically involves cyclization of precursors such as o-substituted benzyl bromides with amines (e.g., diethylamine) in ethanol, followed by nitrile reduction using agents like LiAlH4 . For 6-vinyl derivatives, introducing the vinyl group may require Heck coupling or Wittig reactions post-cyclization. Reaction optimization should focus on solvent polarity (e.g., THF for better solubility) and temperature control to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

- Methodology :

- NMR : The vinyl group’s protons (~δ 5–7 ppm) and coupling constants (J ≈ 10–16 Hz for trans-vinyl) differentiate it from ethyl or methyl substituents. The quinoline ring protons (e.g., H-2 at δ ~8.5 ppm) and nitrile carbon (δ ~115–120 ppm in ) are diagnostic .

- IR : A sharp C≡N stretch at ~2200–2260 cm confirms the nitrile group.

- MS : Molecular ion peaks (e.g., m/z 196 for CHN) and fragmentation patterns (loss of HCN or vinyl groups) aid identification .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) improves separation. Recrystallization from ethanol or DCM/hexane mixtures enhances purity .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX) resolve discrepancies in proposed molecular structures of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles, distinguishing vinyl vs. ethyl groups. Hydrogen-bonding patterns (e.g., N–H···N interactions) validate molecular packing . For ambiguous cases, compare experimental and DFT-calculated bond distances (e.g., C–C vinyl bonds ≈ 1.34 Å vs. C–C single bonds ≈ 1.54 Å) .

Q. What computational approaches (e.g., DFT, molecular docking) predict the bioactivity of this compound against malaria targets?

- Methodology :

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for drug-receptor interactions .

- Docking : Use AutoDock Vina to simulate binding to Plasmodium falciparum’s cytochrome bc complex. Compare docking scores with chloroquine derivatives to prioritize synthesis .

Q. How do solvent effects and substituent electronic properties influence the compound’s UV-Vis absorption spectra?

- Methodology : Measure λ in solvents of varying polarity (e.g., cyclohexane vs. DMSO). Correlate shifts with Kamlet-Taft parameters. For substituent effects, synthesize analogs (e.g., 6-CF, 6-OCH) and perform TD-DFT calculations to assign electronic transitions .

Q. What strategies address contradictory results in biological assays (e.g., cytotoxicity vs. antimalarial activity)?

- Methodology :

- Dose-Response Analysis : Use Hill slopes to differentiate specific binding (steep slope) from nonspecific toxicity (shallow slope).

- Selectivity Index : Compare IC values for parasite vs. mammalian cell lines (e.g., HepG2). A high index (>10) suggests target specificity .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may confound results .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Key Variables :

- Independent Variables : Substituent position (4-CN, 6-vinyl), electronic properties (σ, π).

- Dependent Variables : Bioactivity (IC), solubility (logP).

Q. What statistical tools are appropriate for analyzing crystallographic and spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.